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Application Note: High-Purity RNA Extraction via Acidic Sodium Acetate Partitioning

)

Abstract & Core Principle
This application note details the protocol for isolating total RNA using the Acid Guanidinium

Thiocyanate-Phenol-Chloroform (AGPC) method, originally described by Chomczynski and

Sacchi. The critical component governing the specificity of this extraction is Sodium Acetate

(NaOAc).

While Guanidinium Thiocyanate acts as a chaotropic agent to denature RNases, the Sodium

Acetate buffer serves two distinct, pH-dependent roles:

Phase Separation (pH 4.0): At acidic pH, NaOAc forces genomic DNA into the organic phase

while retaining RNA in the aqueous phase.

Precipitation (pH 5.2): High molarity NaOAc neutralizes the phosphate backbone of RNA,

facilitating its aggregation in alcohol.

The Chemistry of Separation
The success of this protocol relies on the differential protonation of nucleic acids.
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At Neutral pH (7-8): Both DNA and RNA are negatively charged (phosphate backbone) and

highly soluble in the aqueous phase.[1]

At Acidic pH (4-5):

DNA: The phosphate groups of DNA are easily protonated, neutralizing its charge. The

large, uncharged DNA molecules become hydrophobic and partition into the organic

(phenol/chloroform) phase or the interphase.

RNA: RNA retains its negative charge due to the presence of exposed nitrogenous bases

and the 2'-OH group, which maintains its solubility in the aqueous phase.

Key Directive: Precise buffer preparation is non-negotiable. A drift in pH > 4.5 during the lysis

step will result in DNA contamination.

Buffer Preparation Protocols
Most laboratories stock Sodium Acetate Trihydrate (

, MW: 136.08 g/mol ) rather than the anhydrous form due to the latter's hygroscopic instability.

A. 2M Sodium Acetate, pH 4.0 (For Lysis/Phase
Separation)
Required for the Acid-Phenol extraction step.

Component Quantity (for 50 mL) Notes

NaOAc Trihydrate 13.61 g
Dissolve in 20 mL nuclease-

free water.

Glacial Acetic Acid ~15-20 mL Add slowly to adjust pH to 4.0.

Final Volume 50 mL
Adjust with nuclease-free

water.

Sterilization
0.2

m Filter

Do not autoclave (pH may

drift).
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B. 3M Sodium Acetate, pH 5.2 (For Precipitation)
Standard reagent for RNA recovery.[2]

Component Quantity (for 100 mL) Notes

NaOAc Trihydrate 40.82 g
Dissolve in 60 mL nuclease-

free water.

Glacial Acetic Acid Adjust to pH 5.2
Requires significantly less acid

than the pH 4.0 stock.

Final Volume 100 mL
Adjust with nuclease-free

water.

Sterilization Autoclave or Filter
Stable at room temperature.[3]

[4]
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Phase Separation

Tissue/Cell Sample

Lysis: Guanidinium Thiocyanate

ADD: 2M NaOAc (pH 4.0)
Critical for DNA/RNA Separation

Acidification

ADD: Phenol:Chloroform (1:1)

Centrifuge (12,000 x g, 15 min)

Aqueous Phase (Top)
Contains: RNA

Interphase (Middle)
Contains: DNA

Organic Phase (Bottom)
Contains: Proteins/Lipids

Precipitation:
Add Isopropanol + 3M NaOAc (pH 5.2)

Transfer Aqueous

Wash: 75% Ethanol

Pure RNA Resuspension

Click to download full resolution via product page

Figure 1: The AGPC workflow highlighting the dual entry points for Sodium Acetate buffers.[4]
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Detailed Protocol (AGPC Method)
Reagents Required:

Denaturing Solution (4M Guanidinium Thiocyanate, 25mM Sodium Citrate, 0.5% Sarcosyl,

0.1M

-Mercaptoethanol).

2M Sodium Acetate Trihydrate Buffer (pH 4.0).

Phenol (water-saturated, acidic pH preferred, though the buffer adjusts this).

Chloroform:Isoamyl Alcohol (49:1).

Isopropanol.[5][6][7][8]

75% Ethanol (in DEPC-treated water).

Step 1: Homogenization & Acidification
Lyse cells/tissue in Denaturing Solution (1 mL per 100 mg tissue or

cells).

Sequentially add the following to the lysate (per 1 mL of Denaturing Solution):

0.1 mL of 2M Sodium Acetate (pH 4.0).Mix thoroughly by inversion.

1.0 mL of Phenol (water-saturated). Mix.

0.2 mL of Chloroform:Isoamyl Alcohol. Shake vigorously for 10 seconds.

Incubate on ice for 15 minutes to allow phase partitioning.

Step 2: Phase Separation[7]
Centrifuge at 10,000

g for 20 minutes at 4°C.
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The mixture will separate into three layers (see Figure 1).

Carefully transfer the upper aqueous phase (containing RNA) to a fresh tube.[7]

Caution: Do not disturb the white interphase (DNA). Leave ~50

L of aqueous phase behind to ensure purity.

Step 3: Precipitation
Add 1 volume of Isopropanol to the aqueous phase.

Optional: If the yield is expected to be low, add 1/10th volume of 3M Sodium Acetate (pH

5.2) to ensure sufficient salt concentration for precipitation.

Incubate at -20°C for at least 1 hour (overnight for low yields).

Centrifuge at 12,000

g for 20 minutes at 4°C. A gel-like pellet should form on the side/bottom.

Step 4: Wash & Resuspend
Discard supernatant.[7]

Add 1 mL of 75% Ethanol. Vortex gently to dislodge the pellet.

Centrifuge at 7,500

g for 5 minutes.

Air-dry the pellet for 5-10 minutes (do not over-dry, or it becomes insoluble).

Resuspend in 30-50

L of RNase-free water.
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Issue Probable Cause Corrective Action

DNA Contamination pH of lysis mix was > 4.5

Ensure 2M NaOAc pH 4.0 was

prepared correctly. Do not use

the pH 5.2 stock for the lysis

step.

Low Yield Incomplete lysis or pellet loss

Extend incubation times. Use

Glycogen (20

g) as a carrier during

precipitation.

A260/280 < 1.8 Phenol carryover

Ensure careful pipetting of the

aqueous phase.[9] Perform a

second wash with 75%

Ethanol.[1]

Smear on Gel RNase degradation

Use DEPC-treated water for all

buffers.[8] Clean pipettes with

RNaseZap.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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